molecular formula C15H19NO6 B3967558 N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid

N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid

Cat. No. B3967558
M. Wt: 309.31 g/mol
InChI Key: CZGKTZORIHFRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid (EOPA) is a chemical compound that has been studied for its potential applications in scientific research. EOPA is a derivative of aspartic acid and has been shown to have unique biochemical and physiological effects. In

Scientific Research Applications

N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid has been studied for its potential applications in various scientific research fields. One area of interest is in neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in neuronal communication and is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a tool compound in drug discovery and development.

Mechanism of Action

N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. NMDA receptors are involved in synaptic plasticity and are important for learning and memory. This compound binds to the same site on the receptor as glutamate, but does not activate the receptor. By blocking the receptor, this compound can modulate the activity of glutamate and affect neuronal communication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of NMDA receptors in a dose-dependent manner. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have neuroprotective effects and can reduce neuronal damage in animal models of stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid in lab experiments is its specificity for the NMDA receptor. This compound does not affect other glutamate receptor subtypes, which can be useful for studying the specific role of NMDA receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

For N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid research include further investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound can also be used as a tool compound in drug discovery and development to identify novel compounds that modulate the activity of glutamate receptors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-22-11-5-3-10(4-6-11)13(17)7-8-16-12(15(20)21)9-14(18)19/h3-6,12,16H,2,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGKTZORIHFRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCNC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Reactant of Route 2
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Reactant of Route 3
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Reactant of Route 4
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Reactant of Route 5
Reactant of Route 5
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid
Reactant of Route 6
N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.